(+)-Pinanediol-2-O-(hydrogen Sulfate)
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Overview
Description
(+)-Pinanediol-2-O-(hydrogen Sulfate) is a chemical compound that belongs to the class of organosulfates It is derived from pinanediol, a bicyclic diol, and is modified with a hydrogen sulfate group
Preparation Methods
The synthesis of (+)-Pinanediol-2-O-(hydrogen Sulfate) typically involves the sulfation of pinanediol. One common method is the reaction of pinanediol with sulfur trioxide (SO3) in the presence of a base such as pyridine or tributylamine. The reaction conditions often include the use of an organic solvent and controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar sulfation reactions but on a larger scale, with optimized conditions for higher yield and purity.
Chemical Reactions Analysis
(+)-Pinanediol-2-O-(hydrogen Sulfate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonates.
Reduction: Reduction reactions can convert the sulfate group to a hydroxyl group.
Substitution: The hydrogen sulfate group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
(+)-Pinanediol-2-O-(hydrogen Sulfate) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organosulfates and other sulfur-containing compounds.
Biology: The compound is studied for its potential role in biological systems, particularly in the context of sulfation processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and resins
Mechanism of Action
The mechanism of action of (+)-Pinanediol-2-O-(hydrogen Sulfate) involves its interaction with molecular targets through its sulfate group. This group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic sulfation and desulfation processes, which are critical in various biochemical pathways .
Comparison with Similar Compounds
(+)-Pinanediol-2-O-(hydrogen Sulfate) can be compared with other similar organosulfates, such as:
Pinanediol-2-O-(methyl Sulfate): Similar structure but with a methyl group instead of hydrogen.
Pinanediol-2-O-(ethyl Sulfate): Contains an ethyl group instead of hydrogen.
Pinanediol-2-O-(propyl Sulfate): Contains a propyl group instead of hydrogen. The uniqueness of (+)-Pinanediol-2-O-(hydrogen Sulfate) lies in its specific hydrogen sulfate group, which imparts distinct chemical properties and reactivity compared to its analogs
Properties
Molecular Formula |
C10H18O5S |
---|---|
Molecular Weight |
250.31 g/mol |
IUPAC Name |
[(1R,2R,3S,5R)-3-hydroxy-2,6,6-trimethyl-2-bicyclo[3.1.1]heptanyl] hydrogen sulfate |
InChI |
InChI=1S/C10H18O5S/c1-9(2)6-4-7(9)10(3,8(11)5-6)15-16(12,13)14/h6-8,11H,4-5H2,1-3H3,(H,12,13,14)/t6-,7-,8+,10-/m1/s1 |
InChI Key |
ILHOCWLIIOSISF-BDNRQGISSA-N |
Isomeric SMILES |
C[C@]1([C@@H]2C[C@@H](C2(C)C)C[C@@H]1O)OS(=O)(=O)O |
Canonical SMILES |
CC1(C2CC1C(C(C2)O)(C)OS(=O)(=O)O)C |
Origin of Product |
United States |
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